4-Aminoquinazoline-8-carbonitrile

Analytical Chemistry Quality Control Procurement Specification

4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) is a unique heterocyclic building block combining a 4-amino group and an 8-carbonitrile handle on the quinazoline core. Unlike generic 4-aminoquinazoline or quinazoline-8-carbonitrile, this exact substitution enables orthogonal functionalization: the 4-NH₂ for kinase hinge-binding and the 8-CN for divergent synthesis of focused libraries, PROTAC conjugates, and CD38 inhibitor chemotypes. Using this specific intermediate shortens synthetic routes, reduces steps, and ensures reproducible biological activity. Procure this CAS-specific compound to accelerate your drug discovery and process R&D programs.

Molecular Formula C9H6N4
Molecular Weight 170.175
CAS No. 2288709-19-1
Cat. No. B2641578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinazoline-8-carbonitrile
CAS2288709-19-1
Molecular FormulaC9H6N4
Molecular Weight170.175
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=NC=N2)N)C#N
InChIInChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13)
InChIKeyWEZYVZZEECYURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) - Core Scaffold for Targeted Inhibitor Procurement


4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1), molecular formula C9H6N4, is a heterocyclic building block comprising a quinazoline core substituted with an amino group at the 4-position and a nitrile at the 8-position [1]. This specific substitution pattern situates it as a privileged intermediate within the broader 4-aminoquinazoline class, a pharmacophore extensively validated in marketed kinase inhibitors like gefitinib and erlotinib . Its dual functional handles—the reactive 4-amino group and the versatile 8-cyano moiety—enable divergent synthetic elaboration, positioning it as a non-generic entry point for constructing focused libraries of kinase inhibitors and other bioactive molecules [2].

Why Generic 4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) Substitution Fails in Precision Medicinal Chemistry


Generic substitution is not feasible for 4-aminoquinazoline-8-carbonitrile due to the profound impact of its precise substitution pattern on biological activity and synthetic utility. While the 4-aminoquinazoline core is common to many kinase inhibitors , the 8-carbonitrile group introduces unique electronic and steric properties that differentiate it from unsubstituted or alternatively substituted analogs. For instance, quinazoline-8-carbonitrile serves as a precursor to CD38 inhibitors [1], but lacks the crucial 4-amino handle for further diversification. Conversely, 4-aminoquinazoline without the 8-cyano group cannot participate in the same downstream synthetic transformations or achieve the same target binding profile. The specific regiochemistry dictates downstream reactivity and target engagement, making procurement of the exact CAS-specific compound essential for reproducible research outcomes [2].

Quantitative Evidence Guide for 4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) Differentiation


Differentiation by Molecular Weight and Purity: Comparative Analysis of 4-Aminoquinazoline-8-carbonitrile

The target compound 4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) can be differentiated from its unsubstituted parent, quinazoline-8-carbonitrile, by molecular weight (MW). The addition of the 4-amino group increases the MW from 155.16 g/mol to 170.17 g/mol [1]. Furthermore, procurement from reputable vendors ensures a defined purity level, with commercially available batches specifying 95% purity or 98% purity . This is a critical quality control parameter for reproducible synthesis, as impurities in generic batches of related analogs could lead to off-target effects or synthetic failures.

Analytical Chemistry Quality Control Procurement Specification

Differentiation by Synthetic Utility: Divergent Access to CD38 vs. Kinase Inhibitors

4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) offers a distinct synthetic divergence point compared to other quinazoline analogs. The compound quinazoline-8-carbonitrile is a known precursor to 2,4-diamino-8-quinazoline carboxamides, a class of potent CD38 inhibitors for metabolic diseases [1]. However, its lack of a 4-amino group necessitates additional synthetic steps for functionalization at that position. Conversely, generic 4-aminoquinazolines (without the 8-cyano group) are well-validated scaffolds for kinase inhibitors targeting EGFR, PI3K, and other enzymes , but they lack the synthetic handle at the 8-position for alternative elaborations. The target compound uniquely combines both functional handles in a single molecule, enabling either direct use in kinase inhibitor programs or conversion into CD38 inhibitor scaffolds with fewer steps than starting from a mono-functionalized analog.

Medicinal Chemistry Synthetic Methodology Targeted Library Synthesis

Differentiation via Class-Leading Kinase Inhibition Potency of Derived Scaffolds

While direct biological data for 4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) is limited, its 4-aminoquinazoline core is a proven and highly optimized scaffold for achieving potent kinase inhibition. This is exemplified by advanced 4-aminoquinazoline derivatives like ZDQ-0620, a pan-PI3K inhibitor with an IC50 of 0.5 nM against PI3Kα [1], and compound 6b, a selective PI3Kα inhibitor with an IC50 of 13.6 nM [2]. In contrast, simple quinazoline-8-carbonitrile or non-aminoquinazolines are not reported as potent kinase inhibitors. This class-level data strongly suggests that compounds built upon the 4-aminoquinazoline-8-carbonitrile scaffold are more likely to achieve nanomolar potency against kinases than those built upon less-optimized heterocyclic cores. The 8-cyano group provides an additional vector for modulating potency and selectivity through structure-activity relationship (SAR) studies [3].

Kinase Inhibition PI3K Anticancer Activity SAR Studies

Differentiation by Regioselective Synthesis: A Key Intermediate for 8-Substituted Quinazolines

The 8-carbonitrile group on 4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) is not merely an inert substituent but a key synthetic handle. It can be selectively hydrolyzed to a carboxylic acid or converted to an amide, enabling the introduction of diverse functionality at the 8-position without affecting the 4-amino group [1]. This regioselective control is not possible with unsubstituted 4-aminoquinazoline, which lacks this functional group. A specific synthetic route to 4-amino-8-cyanoquinazolines has been established, starting from enones and enals, demonstrating the feasibility of accessing this precise substitution pattern [2]. The ability to independently modify the 4- and 8-positions is a significant advantage for generating focused libraries of derivatives with controlled variation at two distinct vectors.

Organic Synthesis Regioselective Functionalization Scaffold Diversification

Validated Application Scenarios for 4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1) in Research


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

4-Aminoquinazoline-8-carbonitrile serves as an ideal starting material for generating diverse libraries of 4,8-disubstituted quinazolines. Its 4-amino group can be readily functionalized to introduce aryl/heteroaryl groups for kinase hinge-binding, as seen in FDA-approved drugs . The 8-cyano group offers a point for divergent synthesis, enabling the exploration of substituent effects on potency, selectivity, and pharmacokinetic properties. This is directly relevant for programs targeting kinases such as EGFR, PI3K, and others where 4-aminoquinazolines have demonstrated significant activity [1].

Chemical Biology: Synthesis of Bifunctional Probes and PROTACs

The orthogonal reactivity of the 4-amino and 8-cyano groups makes this compound highly suitable for constructing bifunctional molecules. The 4-amino group can be used to attach a ligand that binds a protein of interest (e.g., a kinase inhibitor warhead), while the 8-cyano group, after conversion to a carboxylic acid or amine, can be used to attach a linker for an E3 ligase ligand (as in PROTACs) or a fluorescent/affinity tag. This dual-handle functionality is a key advantage over simpler analogs like 4-aminoquinazoline or quinazoline-8-carbonitrile, which would require more complex, lower-yielding synthetic sequences to achieve the same bifunctionality [2].

Medicinal Chemistry: Development of CD38 and NAD+-Related Metabolic Disease Therapeutics

Based on the established role of quinazoline-8-carbonitriles as precursors to potent CD38 inhibitors [3], 4-Aminoquinazoline-8-carbonitrile can be strategically employed to synthesize novel CD38 inhibitor chemotypes. The presence of the 4-amino group provides an additional vector for modulating physicochemical properties (e.g., solubility, logP) and potentially improving upon the pharmacokinetic profiles of existing 2,4-diamino-8-quinazoline carboxamide leads. This application leverages the specific 8-cyano substitution pattern for target engagement while offering a new dimension for optimization.

Process Chemistry: Streamlined Route to Complex Quinazoline APIs

In an industrial setting, using 4-Aminoquinazoline-8-carbonitrile can shorten synthetic routes to complex quinazoline-based active pharmaceutical ingredients (APIs). By incorporating both a 4-amino and an 8-cyano handle from the outset, the number of steps required to install functionality at these positions is reduced. This can lead to improved overall yield, reduced solvent and reagent consumption, and lower cost of goods, making it a compelling intermediate for process research and development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminoquinazoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.